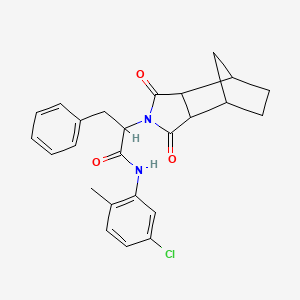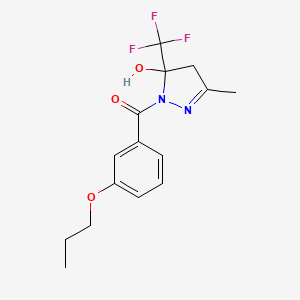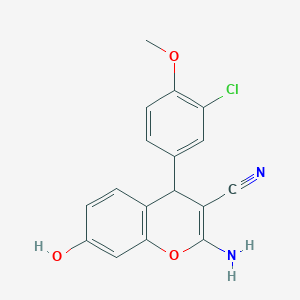![molecular formula C8H9N5OS B11594943 5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11594943.png)
5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for the development of new pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionstypically in anhydrous solvents.
Substitution: Various nucleophiles like amines, thiols; conditionsoften in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole and pyrimidine rings play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its antimicrobial and anticancer activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Studied for its enzyme inhibitory properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Investigated for its antioxidant and anti-inflammatory effects.
Uniqueness
5-Amino-3-(prop-2-en-1-ylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol stands out due to its unique combination of a triazole and pyrimidine ring, which provides a versatile scaffold for drug development. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for medicinal chemistry research .
Propiedades
Fórmula molecular |
C8H9N5OS |
|---|---|
Peso molecular |
223.26 g/mol |
Nombre IUPAC |
5-amino-3-prop-2-enylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H9N5OS/c1-2-3-15-8-12-11-7-10-6(14)4-5(9)13(7)8/h2,4H,1,3,9H2,(H,10,11,14) |
Clave InChI |
YTJLADDVYDPFSF-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=NN=C2N1C(=CC(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11594864.png)



![5-(4-chlorophenyl)sulfonyl-6-imino-13-methyl-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11594877.png)
![(Z)-[amino(pyridin-2-yl)methylidene]amino 3-chlorobenzoate](/img/structure/B11594879.png)
![(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11594883.png)
![2-ethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B11594889.png)
![N-[4-({4-[(E)-2-(4-chlorophenyl)ethenyl]pyrimidin-2-yl}sulfamoyl)phenyl]hexanamide](/img/structure/B11594897.png)
![2-bromo-6-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11594904.png)

![(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594918.png)
![2-{(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11594923.png)
![(2Z)-6-benzyl-2-(4-methylbenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11594929.png)
